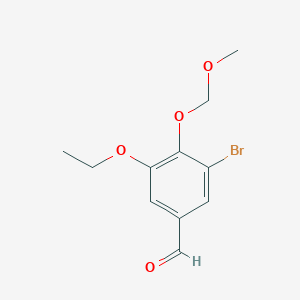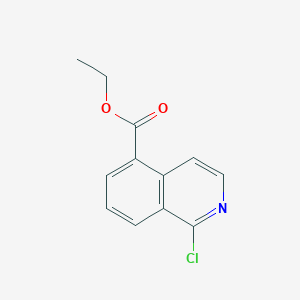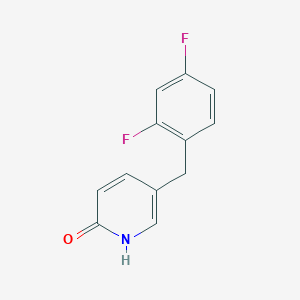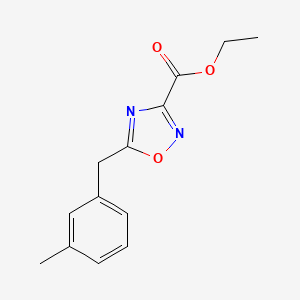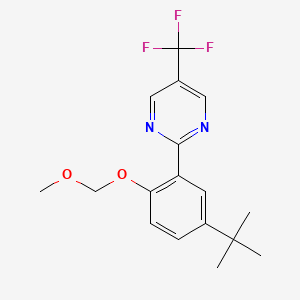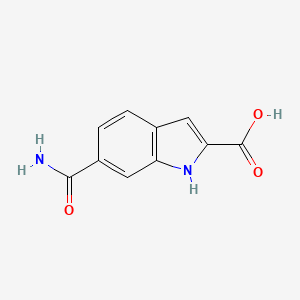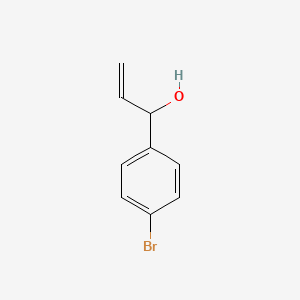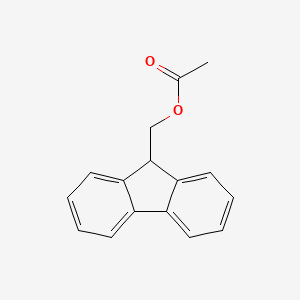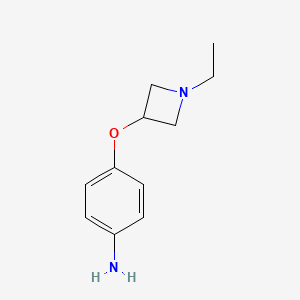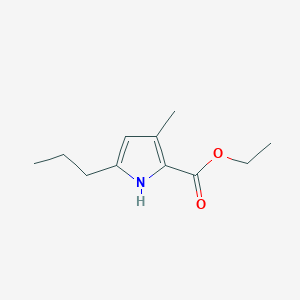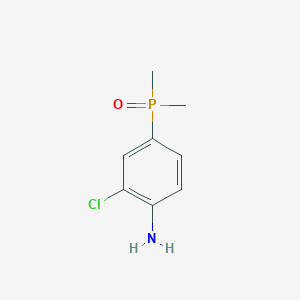
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE
Vue d'ensemble
Description
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position and a dimethylphosphoryl group at the fourth position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-nitroaniline with dimethylphosphoryl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Analyse Des Réactions Chimiques
Types of Reactions
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce aminophosphoryl compounds .
Applications De Recherche Scientifique
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: Lacks the dimethylphosphoryl group, making it less reactive in certain chemical reactions.
4-Dimethylphosphorylaniline: Does not have the chloro group, affecting its overall chemical behavior.
2-Chloro-4-nitroaniline: Contains a nitro group instead of a dimethylphosphoryl group, leading to different reactivity and applications.
Uniqueness
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is unique due to the presence of both chloro and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Propriétés
Formule moléculaire |
C8H11ClNOP |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
2-chloro-4-dimethylphosphorylaniline |
InChI |
InChI=1S/C8H11ClNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |
Clé InChI |
RTWCQPPJGDFVSO-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC(=C(C=C1)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide](/img/structure/B8390332.png)

![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)
![[(5-Phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8390348.png)
